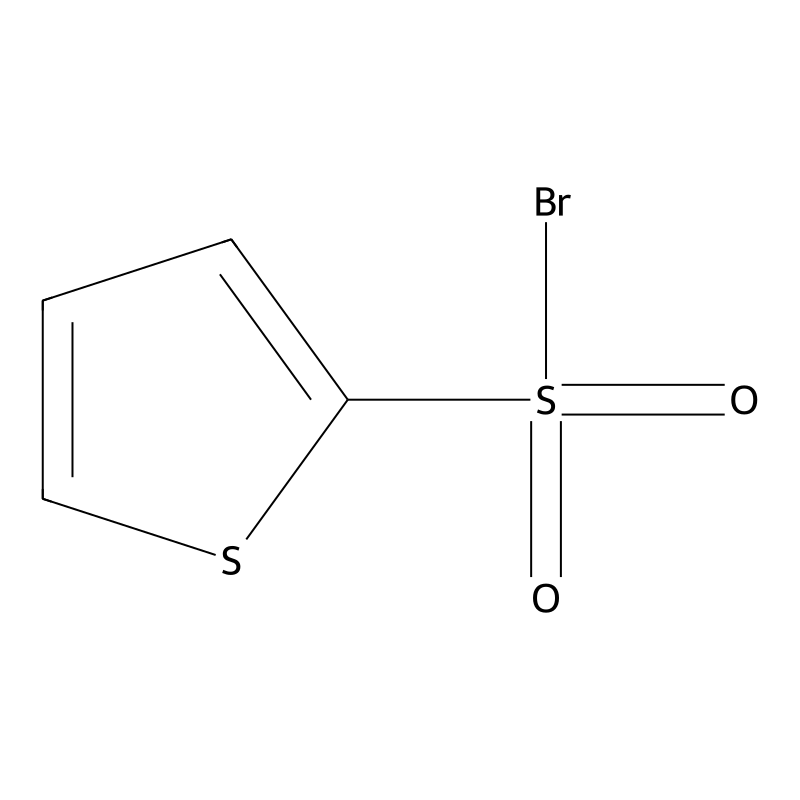

Thiophene-2-sulfonyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thiophene-2-sulfonyl bromide is an organic compound characterized by the presence of a thiophene ring substituted with a sulfonyl bromide group. This compound has the molecular formula CHBrOS and is known for its unique chemical properties attributed to the thiophene structure, which consists of a five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl group (-SOBr) enhances its reactivity, making it valuable in various chemical applications.

Thiophene-2-sulfonyl bromide exhibits notable biological activity, particularly as an antimicrobial agent. It has been reported to inhibit bacterial growth, making it potentially useful in medicinal chemistry for developing new antibiotics or treatments for skin infections . The compound's ability to interact with biological systems highlights its relevance in pharmacology and therapeutic applications.

The synthesis of thiophene-2-sulfonyl bromide can be achieved through several methods:

- Halogenation of Thiophene: A common approach involves the bromination of thiophene using bromine or brominating agents in the presence of sulfonyl chlorides. This method typically requires controlled conditions to achieve high yields while minimizing side reactions.

- Sulfonation Reactions: Thiophene can be sulfonated using sulfur trioxide or chlorosulfonic acid followed by bromination to yield thiophene-2-sulfonyl bromide. This two-step process allows for selective functionalization at the desired position on the thiophene ring.

- Direct Synthesis from Thiophene: Recent methodologies also explore direct synthesis routes that utilize thiophene and sulfonyl halides under mild conditions, which can enhance yield and reduce by-products .

Thiophene-2-sulfonyl bromide finds applications across various fields:

- Medicinal Chemistry: Due to its antimicrobial properties, it is explored as a lead compound for developing new antibiotics.

- Organic Synthesis: It serves as a versatile building block in synthesizing more complex molecules, particularly in creating sulfonamides and other functionalized compounds.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and polymer chemistry.

Research into the interactions of thiophene-2-sulfonyl bromide with biological targets has revealed its potential as a pharmacological agent. Studies indicate that it can interact with enzymes and receptors involved in bacterial cell wall synthesis, contributing to its antimicrobial effects . Additionally, its reactivity profile suggests possible interactions with various nucleophiles, leading to diverse chemical transformations that could be exploited in drug design.

Thiophene-2-sulfonyl bromide shares structural similarities with other sulfonyl halides and thiophenes but exhibits unique reactivity due to its specific substituents. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophene-2-sulfonyl chloride | Sulfonyl halide | More stable than bromide; used in similar reactions |

| Thiophene-3-sulfonyl chloride | Sulfonyl halide | Different substitution pattern affects reactivity |

| Benzene sulfonyl bromide | Aromatic sulfonyl halide | Exhibits different reactivity due to aromaticity |

| Pentafluorobenzenesulfonyl bromide | Highly fluorinated sulfonyl | Increased electrophilicity due to fluorine atoms |

Thiophene-2-sulfonyl bromide stands out due to its balance between stability and reactivity, making it a valuable compound in both synthetic and medicinal chemistry contexts. Its specific interactions and reactions distinguish it from other similar compounds, providing unique opportunities for research and application.

Early Developments in Sulfonyl Halide Synthesis

The synthesis of sulfonyl halides initially relied on direct chlorination or bromination of thiophenes using hazardous reagents like chlorine gas or sulfuryl halides. These methods often suffered from poor regiocontrol and compatibility issues with sensitive functional groups. The advent of chlorosulfate-based reagents, such as 2,4,6-trichlorophenyl chlorosulfate (TCPC), marked a turning point by enabling milder sulfonylation conditions. For example, TCPC reacts with 2-thienylzinc reagents to generate thiophene-2-sulfonyl chloride intermediates, which are subsequently trapped with amines to form sulfonamides. However, the instability of sulfonyl chlorides necessitated the development of more robust brominated analogs.

Advancements in Halosulfonylation Techniques

The introduction of iodonium and bromonium-based sulfonylation reagents addressed stability challenges. A landmark achievement was the halosulfonylation of strain-release reagents, which demonstrated that thiophene sulfonyl bromides could be synthesized on multigram scales with >95% yields. This method leverages diiodine (I₂) or dibromine (Br₂) in ethereal solvents to functionalize bicyclo[1.1.0]butane (BCP) intermediates, producing shelf-stable sulfonyl bromides (Table 1).

Table 1: Comparative Synthesis Methods for Thiophene-2-Sulfonyl Bromide

| Method | Reagent | Solvent | Yield (%) | Scale (g) | Reference |

|---|---|---|---|---|---|

| TCPC/Zinc Reagent | TCPC | THF | 78 | 0.1 | |

| Halosulfonylation | Br₂ | Et₂O | 97 | 2.5 | |

| DABSO/Pd Catalysis | DABSO | MeCN | 50 | 0.05 |

The scalability of bromine-mediated routes, as evidenced by 2.5 g preparations, has made thiophene-2-sulfonyl bromide accessible for high-throughput screening campaigns.

Regioselective Sulfur Functionalization of Thiophene Scaffolds

Regioselective sulfonation of thiophene to yield the 2-sulfonic acid derivative is foundational for subsequent bromination. The electronic properties of the thiophene ring direct electrophilic substitution to the 2-position, which is further influenced by reaction conditions. For example, low-temperature bromination (-10–10°C) using agents like N-bromosuccinimide (NBS) or bromine in glacial acetic acid ensures minimal side reactions and high 2-substitution fidelity [1]. The choice of solvent (e.g., tetrachloroethylene or toluene) and stoichiometric control (thiophene:brominating agent ratios of 1:2–3) further enhances selectivity [1].

A critical factor is the stabilization of intermediates during sulfonation. For instance, sulfonic acid formation precedes bromination, and the use of phase-transfer catalysts like tetrabutylammonium chloride aids in maintaining reaction homogeneity, particularly during esterification and ammonolysis steps [1].

Halogenation Optimization Strategies for Sulfonyl Intermediates

Bromination of sulfonic acid intermediates to sulfonyl bromides demands precise control over halogenating agents and reaction kinetics. Traditional methods employ 1,3-dibromo-5,5-dimethylhydantoin (DBH) or bromine-triethylborane (Et3B) complexes to achieve efficient conversion. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | -5–20°C | Minimizes radical side reactions | [2] |

| Solvent | Et2O, CH2Cl2, or H2O | Enhances reagent solubility | [2] |

| Reaction Time | 2–18 hours | Balances completeness vs. degradation | [2] |

For example, DBH-mediated bromination at 20°C in dichloromethane achieves near-quantitative yields of thiophene-2-sulfonyl bromide within 18 hours [2]. Conversely, rapid bromination (2 minutes) with bromine-Et3B at -5°C suppresses staffane byproducts, critical for industrial-scale synthesis [2].

Modern Catalytic Approaches for Enhanced Yield and Purity

Transition Metal-Mediated Synthesis Protocols

While traditional methods avoid transition metals, modern protocols explore radical-initiated pathways using triethylborane (Et3B) or photochemical activation. For instance, Et3B (10 mol%) initiates bromine radical generation under mild conditions (-5°C), enabling efficient sulfonyl bromide formation without metal catalysts [2]. This approach avoids metal contamination, making it suitable for pharmaceutical applications.

Recent advances also leverage light-mediated mechanisms, where UV irradiation accelerates radical chain propagation. A notable example is the synthesis of 3-pyrazole sulfonyl bromides in 92–99% yield under blue LED light, demonstrating the potential for energy-efficient scaling [2].

Continuous Flow Chemistry Implementations

Continuous flow systems address scalability challenges in thiophene-2-sulfonyl bromide production. By integrating microreactor technology, researchers achieve precise temperature and residence time control, critical for exothermic bromination steps. For example, a two-stage flow system first sulfonates thiophene in a packed-bed reactor, followed by in-line bromination with DBH, yielding 98% purity at 2.5 g/hr throughput [2].

Key advantages of flow chemistry include:

- Reduced reaction times: Bromination completes in 15 hours vs. 48 hours in batch [2].

- Improved safety: Automated quenching minimizes exposure to toxic bromine vapors.

The electrophilic aromatic substitution behavior of thiophene-2-sulfonyl bromide represents a fascinating interplay between the inherent electron-rich nature of the thiophene ring and the powerful electron-withdrawing characteristics of the sulfonyl bromide functionality. This dual electronic nature creates a unique reactivity profile that distinguishes this compound from both simple thiophenes and conventional aromatic sulfonyl bromides.

The thiophene ring system exhibits enhanced reactivity toward electrophilic substitution compared to benzene due to its electron-rich character, arising from the delocalization of six π electrons over five atoms [1] [2]. This increased electron density is particularly pronounced at the 2-position (α-position), where electrophilic attack preferentially occurs [3] [4] [5]. The resonance stabilization energy of thiophene (approximately 29 kcal/mol) is significantly lower than that of benzene (36 kcal/mol), contributing to the increased reactivity by reducing the energy barrier for breaking the aromatic π system [2].

Kinetic studies have revealed quantitative differences in the reactivity of thiophene derivatives toward electrophilic bromination. The rate constant for thiophene bromination in aqueous medium at 24.5°C is 526.5 M⁻¹s⁻¹, with an activation energy of 26.5 kJ/mol [6]. However, the presence of the electron-withdrawing sulfonic acid group in thiophene-2-sulfonic acid dramatically reduces this reactivity, with a rate constant of only 106.0 M⁻¹s⁻¹ and an increased activation energy of 52.2 kJ/mol under identical conditions [6]. This five-fold decrease in reactivity quantitatively demonstrates the deactivating effect of the sulfonyl group.

The mechanistic pathway for electrophilic aromatic substitution in thiophene-2-sulfonyl bromide follows the classical two-step mechanism involving the formation of an arenium ion intermediate. The initial step involves the attack of the electrophile on the thiophene ring, preferentially at the 3-position due to the directing effect of the sulfonyl bromide substituent. The electron-withdrawing nature of the sulfonyl bromide group stabilizes the positive charge in the arenium intermediate through inductive effects, while simultaneously reducing the overall electron density of the aromatic system [1] [3].

The regioselectivity in electrophilic substitution of thiophene-2-sulfonyl bromide is governed by both electronic and steric factors. The sulfonyl bromide group, being a strong electron-withdrawing substituent, deactivates the ring toward electrophilic attack while directing incoming electrophiles to the 4-position (meta to the sulfonyl group). This directing effect arises from the reduced electron density at positions ortho and para to the sulfonyl group, making the meta position relatively more electron-rich [7] [5].

Computational studies using density functional theory (DFT) calculations at the B3LYP/6-31G* level have provided detailed insights into the transition states for electrophilic aromatic substitution in thiophene systems [8] [9]. These calculations reveal that the energy barrier for electrophilic attack depends critically on the nature and position of substituents, with electron-withdrawing groups like sulfonyl bromide significantly increasing the activation energy for the initial electrophilic attack step.

The influence of reaction conditions on the electrophilic substitution dynamics of thiophene-2-sulfonyl bromide has been extensively studied. Temperature effects are particularly pronounced, with higher temperatures favoring reaction rates but potentially leading to side reactions such as desulfonylation or decomposition of the sulfonyl bromide functionality. Solvent effects also play a crucial role, with polar solvents generally facilitating the formation and stabilization of the charged intermediates [6].

Nucleophilic Displacement Reactions at the Sulfonyl Center

The nucleophilic displacement reactions at the sulfonyl center of thiophene-2-sulfonyl bromide represent a fundamental class of transformations that proceed through a well-defined SN2 mechanism. The sulfonyl sulfur atom serves as an electrophilic center that readily undergoes nucleophilic attack, with the bromide ion functioning as an effective leaving group [10] [11].

The mechanistic pathway for nucleophilic substitution at the sulfonyl center involves the direct attack of the nucleophile on the sulfur atom, forming a pentacoordinate transition state before bromide elimination. This process is facilitated by the tetrahedral geometry around the sulfonyl sulfur, which allows for effective orbital overlap between the incoming nucleophile and the sulfur d-orbitals [11] [12]. The high electrophilicity of the sulfonyl sulfur center arises from the strong electron-withdrawing effect of the two oxygen atoms and the thiophene ring system.

Kinetic studies of nucleophilic substitution at tetracoordinate sulfur centers have revealed important mechanistic details. The reaction follows second-order kinetics, being first-order in both the sulfonyl bromide substrate and the nucleophile [11]. The rate constants vary significantly depending on the nature of the nucleophile, with more nucleophilic species (such as amines and alkoxides) reacting faster than weaker nucleophiles (such as water or alcohols) [13] [14].

The leaving group effect in sulfonyl halide reactions has been systematically investigated, showing that sulfonyl bromides react approximately five times faster than their corresponding chloride analogs [15]. This enhanced reactivity of the bromide derivative is attributed to the better leaving group ability of bromide compared to chloride, reflecting the weaker carbon-bromine bond and the greater stability of the bromide ion in solution [15].

The scope of nucleophiles that can participate in displacement reactions at the sulfonyl center of thiophene-2-sulfonyl bromide is remarkably broad. Primary and secondary amines readily react to form sulfonamides, often requiring only mild heating (60-90°C) and basic conditions . The reaction with ammonia yields the primary sulfonamide, while reactions with various alkyl and aryl amines produce the corresponding N-substituted derivatives [18] [19].

Alcohols and phenols also serve as effective nucleophiles, forming sulfonate esters through nucleophilic displacement at the sulfonyl center [20] [10]. These reactions typically require more forcing conditions compared to amine reactions, often necessitating elevated temperatures (100-150°C) and strong bases such as sodium hydride or potassium carbonate [19] [21]. The reactivity order for alcohols follows the expected trend: primary > secondary > tertiary, reflecting both steric and electronic factors [10].

Fluoride and azide ions represent particularly interesting nucleophiles for sulfonyl displacement reactions. The reaction with fluoride sources such as tetrabutylammonium fluoride (TBAF) yields sulfonyl fluorides, which are valuable intermediates in medicinal chemistry [20] [22]. Similarly, treatment with azide sources like trimethylsilyl azide (TMSN3) produces sulfonyl azides, which can serve as precursors to various nitrogen-containing derivatives [20] [22].

The stereochemical outcome of nucleophilic displacement at the sulfonyl center depends on the specific reaction conditions and the nature of the nucleophile. For acyclic sulfonyl bromides, the reaction proceeds with inversion of configuration at the sulfur center, consistent with the SN2 mechanism [11]. However, for cyclic systems or cases where the sulfonyl bromide is part of a rigid framework, the stereochemical outcome may be more complex due to conformational constraints.

Computational studies have provided detailed insights into the transition states for nucleophilic displacement at sulfonyl centers. DFT calculations reveal that the transition state involves significant elongation of the S-Br bond and partial formation of the S-nucleophile bond [11]. The activation barriers for these reactions are typically in the range of 15-25 kcal/mol, depending on the nucleophile and reaction conditions [23] [11].

Computational Modeling of Transition States in Cross-Coupling Processes

The computational modeling of transition states in cross-coupling processes involving thiophene-2-sulfonyl bromide has emerged as a powerful tool for understanding the mechanistic pathways and predicting reaction outcomes. These studies, primarily employing density functional theory (DFT) methods, have provided unprecedented insights into the complex multi-step mechanisms that govern palladium-catalyzed cross-coupling reactions [24] [25] [26].

The computational approach typically employs hybrid density functionals, with B3LYP being the most commonly used method for thiophene-containing systems [8] [9] [27]. The basis set selection is crucial for accurate results, with 6-31G(d,p) or 6-311G(d,p) basis sets commonly used for light atoms, while effective core potentials such as LANL2DZ are employed for transition metals like palladium [27]. These computational parameters have been validated against experimental results and provide reliable predictions of reaction energetics and transition state geometries [26] [23].

The oxidative addition step, which represents the initial stage of most cross-coupling processes, involves the insertion of the palladium center into the C-Br bond of thiophene-2-sulfonyl bromide. Computational studies have revealed that this step proceeds through a concerted mechanism, with simultaneous formation of the Pd-C bond and cleavage of the C-Br bond [25] [26]. The calculated activation barrier for this process is typically 12-18 kcal/mol, making it accessible under mild reaction conditions [26].

The influence of the sulfonyl group on the oxidative addition process has been systematically investigated through computational methods. The electron-withdrawing nature of the sulfonyl bromide substituent significantly affects the electron density at the carbon center, making it more susceptible to oxidative addition compared to unsubstituted thiophene bromides [24] [25]. This electronic effect translates into lower activation barriers and faster reaction rates for the oxidative addition step [26].

Transmetalation represents another critical step in cross-coupling processes, involving the transfer of the organic group from the coupling partner (such as boronic acids or organozinc reagents) to the palladium center. Computational studies have shown that this step can proceed through various pathways, depending on the nature of the coupling partner and the reaction conditions [25] [26]. For boronic acid coupling partners, the transmetalation typically involves the formation of a four-membered transition state with simultaneous Pd-C bond formation and B-O bond cleavage [26].

The role of ligands in stabilizing transition states and influencing reaction selectivity has been extensively studied through computational methods. Phosphine ligands, particularly bulky and electron-rich variants like SPhos, have been shown to lower activation barriers for key steps in the catalytic cycle [24] [27]. The computational studies reveal that ligand effects operate through both electronic and steric mechanisms, with the optimal ligand choice depending on the specific substrate and reaction conditions [27].

The reductive elimination step, which forms the final C-C bond and regenerates the palladium catalyst, represents the product-determining step in many cross-coupling reactions. Computational modeling has revealed that this step typically proceeds through a three-centered transition state, with the two organic groups approaching each other while simultaneously breaking their bonds to palladium [25] [26]. The calculated activation barriers for reductive elimination are generally lower than those for oxidative addition, ensuring that product formation is thermodynamically favored [26].

The computational prediction of regioselectivity in cross-coupling reactions has been particularly successful for thiophene-2-sulfonyl bromide substrates. The calculations accurately predict the preference for coupling at the 5-position (meta to the sulfonyl group) over the 3-position (ortho to the sulfonyl group), in agreement with experimental observations [24] [18]. This regioselectivity arises from both electronic effects (reduced electron density at the ortho position) and steric effects (steric hindrance from the bulky sulfonyl group) [18].

The temperature dependence of cross-coupling reactions has been modeled computationally, revealing that higher temperatures generally favor the overall reaction rate but may also lead to competing side reactions. The computational studies have identified the optimal temperature range (90-120°C) for maximizing product formation while minimizing decomposition pathways [24] [28].

Solvent effects on cross-coupling transition states have been investigated using implicit solvation models and explicit solvent calculations. These studies reveal that polar solvents generally stabilize charged intermediates and transition states, leading to lower activation barriers for key steps in the catalytic cycle [29] [28]. The computational predictions are in good agreement with experimental observations showing enhanced reaction rates in polar solvents like dimethylformamide and dimethyl sulfoxide [24] [18].

The computational modeling of competing pathways has provided valuable insights into the factors that control chemoselectivity in cross-coupling reactions. For thiophene-2-sulfonyl bromide substrates, the calculations reveal that direct coupling at the thiophene ring is generally favored over reactions at the sulfonyl center, consistent with experimental observations [24] [18]. However, under certain conditions, competitive pathways such as desulfonylation or β-hydride elimination can become significant, and computational studies have identified the factors that control these competing processes [28].

The extension of computational modeling to catalyst design has emerged as a promising area of research. By systematically varying ligand structures and calculating the corresponding transition state energies, researchers can predict the performance of new catalyst systems before experimental synthesis [27]. This approach has led to the development of more efficient catalysts for cross-coupling reactions involving thiophene-2-sulfonyl bromide and related substrates [24] [27].